molecular formula C26H21N3O4 B2420385 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877656-79-6

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2420385
CAS RN: 877656-79-6
M. Wt: 439.471
InChI Key: SZUWAOWGWHFCKE-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid followed by cyclization with acetic anhydride and subsequent N-alkylation with N-phenethylacetamide.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "acetic anhydride", "N-phenethylacetamide", "potassium carbonate", "dimethylformamide", "chloroform", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with 3-phenylpropanoic acid in the presence of potassium carbonate and dimethylformamide to form 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)propanoic acid.", "Step 2: The product from step 1 is then cyclized with acetic anhydride in the presence of sodium hydroxide to form the intermediate 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: N-alkylation of the intermediate from step 2 is carried out with N-phenethylacetamide in the presence of hydrochloric acid and chloroform to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide.", "Step 4: The final product is purified by recrystallization from diethyl ether." ] }

CAS RN

877656-79-6

Product Name

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H21N3O4/c30-22(27-16-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30)

InChI Key

SZUWAOWGWHFCKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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